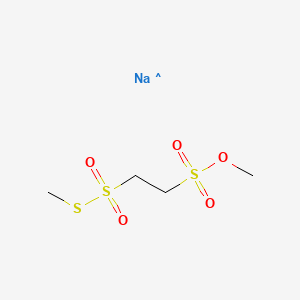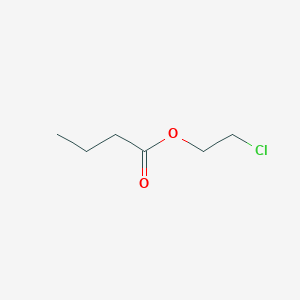
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 5,6-difluorobenzo[c][1,2,5]thiadiazole as a starting material, which is then subjected to a series of reactions including lithiation, stannylation, and coupling reactions with thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Utilized in the development of organic photovoltaic cells (OPVs) due to its excellent electron-accepting properties.
Material Science: Employed in the synthesis of novel polymers and copolymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole involves its interaction with molecular targets and pathways related to electron transport and light absorption. The compound’s benzothiadiazole core and thiophene substituents facilitate efficient charge transfer and separation, making it an effective component in electronic and photovoltaic devices .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms and ethylhexyl groups, which enhance its solubility, stability, and electronic properties compared to similar compounds .
Properties
Molecular Formula |
C30H38F2N2S3 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
4,7-bis[4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38F2N2S3/c1-5-9-11-19(7-3)13-21-15-23(35-17-21)25-27(31)28(32)26(30-29(25)33-37-34-30)24-16-22(18-36-24)14-20(8-4)12-10-6-2/h15-20H,5-14H2,1-4H3 |
InChI Key |
WWQFHWUDNGNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CC)CCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)






